

Sodium Butane-1-Sulfonate Hydrate: A Comprehensive Technical Guide to Synthesis and Purification

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Compound of Interest

Compound Name: Sodium butane-1-sulfonate hydrate

Cat. No.: B8022028

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Aimed at researchers, scientists, and professionals in drug development, this in-depth guide provides a detailed overview of the synthesis and purification of **sodium butane-1-sulfonate hydrate**, a crucial reagent in analytical chemistry.

Introduction

Sodium butane-1-sulfonate is an anionic surfactant extensively used as an ion-pairing reagent in high-performance liquid chromatography (HPLC). Its primary function is to form neutral complexes with ionic species in solution, enabling their separation and analysis by reversed-phase chromatography. This guide outlines the chemical synthesis, purification, and characterization of **sodium butane-1-sulfonate hydrate**, presenting detailed experimental protocols and quantitative data to ensure the production of a high-purity final product.

Synthesis of Sodium Butane-1-Sulfonate Hydrate

The most common and efficient method for synthesizing sodium butane-1-sulfonate is through a nucleophilic substitution reaction, often referred to as a Strecker-type synthesis. This process involves the reaction of a 1-halobutane (typically 1-bromobutane or 1-chlorobutane) with sodium sulfite in an aqueous solution. The sulfite anion acts as the nucleophile, displacing the halide to form the sulfonate salt.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of sodium butane-1-sulfonate, adapted from established methods for alkyl sulfonate synthesis, is provided below.[\[1\]](#)

Materials:

- 1-Bromobutane (or 1-Chlorobutane)
- Sodium sulfite (anhydrous)
- Deionized water
- Ethanol

Procedure:

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in deionized water. A molar excess of sodium sulfite (e.g., 1.2 equivalents) is recommended to drive the reaction to completion.
- Reagent Addition: To the stirring sodium sulfite solution, add 1-bromobutane. The use of 1-bromobutane is generally preferred over 1-chlorobutane due to its higher reactivity, which can lead to shorter reaction times and higher yields.
- Reaction Conditions: Heat the mixture to reflux, typically between 100-120°C, and maintain vigorous stirring.[\[2\]](#) The reaction is typically allowed to proceed for 8-20 hours.[\[2\]](#)[\[3\]](#)
- Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to confirm the consumption of the starting 1-halobutane.
- Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Purification of Sodium Butane-1-Sulfonate Hydrate

Purification of the crude product is essential to remove unreacted starting materials and inorganic byproducts, such as sodium halide. Recrystallization from a mixed solvent system is

a highly effective method for obtaining pure sodium butane-1-sulfonate in its hydrate form. The formation of a specific hydrate can be influenced by the crystallization conditions.[4][5]

Experimental Protocol: Purification by Recrystallization

- Concentration: Reduce the volume of the aqueous reaction mixture by heating or using a rotary evaporator to concentrate the crude product.
- Dissolution: Add a minimal amount of hot deionized water to the concentrated residue to achieve complete dissolution.
- Precipitation: While the solution is still warm, slowly add ethanol with continuous stirring. The addition of the less polar solvent will cause the sodium butane-1-sulfonate to precipitate out of the solution.
- Crystallization: Allow the mixture to cool gradually to room temperature, and then place it in an ice bath or refrigerator (around 4°C) to maximize the yield of crystals.[2]
- Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold ethanol to remove any residual impurities.[3]
- Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[2]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis and characterization of sodium butane-1-sulfonate.

Parameter	Value	Source
Typical Yield	83-95%	[2]
Purity (assay)	≥ 98%	
Water Content (Karl Fischer)	< 1.0% (for anhydrous form)	[6]
Melting Point	>300 °C (decomposes)	

Characterization of Sodium Butane-1-Sulfonate Hydrate

The identity and purity of the synthesized product can be confirmed using various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of sodium butane-1-sulfonate provides characteristic signals corresponding to the protons of the butyl group.[7]

Proton Assignment	Approximate Chemical Shift (δ, ppm)
-CH ₃	0.9
-CH ₂ -CH ₃	1.4
-CH ₂ -CH ₂ -SO ₃ ⁻	1.7
-CH ₂ -SO ₃ ⁻	2.9

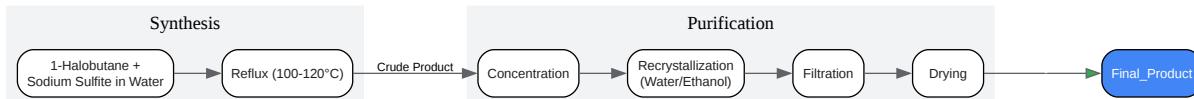
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum displays characteristic absorption bands for the sulfonate group and the alkyl chain. The presence of a broad absorption band in the region of 3400-3600 cm⁻¹ can indicate the presence of water of hydration.[8]

Functional Group	Characteristic Absorption (cm ⁻¹)
S=O Stretch (asymmetric)	~1210
S=O Stretch (symmetric)	~1050
C-H Stretch	2870-2960

Visualized Workflows and Relationships

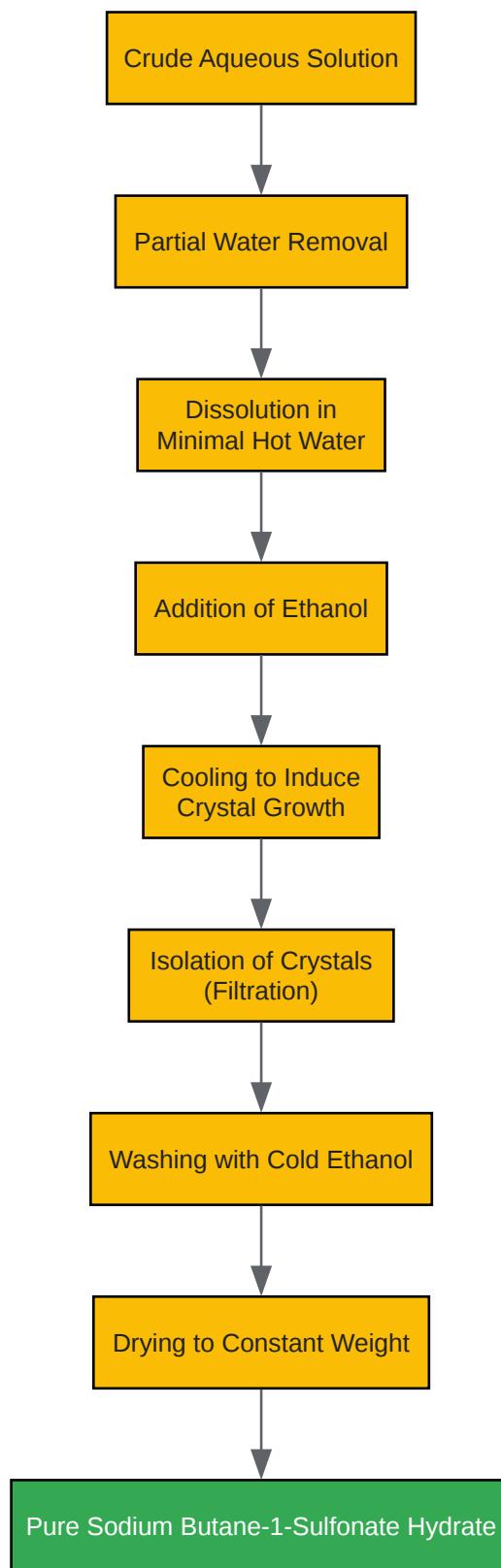
Synthesis and Purification Workflow



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Caption: A workflow diagram illustrating the key stages in the synthesis and purification of **sodium butane-1-sulfonate hydrate**.

Logical Relationships in Purification

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Caption: A logical flow diagram detailing the sequential steps of the purification process for **sodium butane-1-sulfonate hydrate**.

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